molecular formula C8H10N2O B138342 2-Amino-N-methylbenzamide CAS No. 4141-08-6

2-Amino-N-methylbenzamide

Cat. No.: B138342
CAS No.: 4141-08-6
M. Wt: 150.18 g/mol
InChI Key: KIMWOULVHFLJIU-UHFFFAOYSA-N
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Description

2-Amino-N-methylbenzamide is an organic compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . It is also known by its IUPAC name, N-methyl-2-aminobenzamide . This compound is characterized by a benzene ring substituted with an amino group and a methylamide group, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

2-Amino-N-methylbenzamide has a wide range of applications in scientific research:

Safety and Hazards

2-Amino-N-methylbenzamide is classified as harmful if swallowed and suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and all safety precautions should be read and understood .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-N-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of isatoic anhydride with methylamine in a solvent such as 1,4-dioxane . The reaction typically proceeds under mild conditions with the following steps:

  • Dissolve isatoic anhydride in 1,4-dioxane.
  • Pass methylamine gas through the solution for about 20 minutes.
  • Filter the reaction mixture and evaporate the solvent under reduced pressure to obtain this compound as a solid product.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are often used.

    Substitution: Reagents like or can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzamides.

Mechanism of Action

The mechanism of action of 2-Amino-N-methylbenzamide involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • N-methylbenzamide
  • 2-Amino-N-ethylbenzamide
  • 2-Amino-N,N-dimethylbenzamide
  • 4-Amino-N-methylbenzamide

Comparison: 2-Amino-N-methylbenzamide is unique due to the presence of both an amino group and a methylamide group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, N-methylbenzamide lacks the amino group, limiting its reactivity in certain substitution reactions .

Properties

IUPAC Name

2-amino-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMWOULVHFLJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308703
Record name 2-Amino-N-methylbenzamide
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Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4141-08-6
Record name 4141-08-6
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Record name 2-Amino-N-methylbenzamide
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Record name 2-Amino-N-methylbenzamide
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Synthesis routes and methods I

Procedure details

To a suspension of 16.3 g (100 mmol) of isatoic anhydride in 100 mL of H2O is added portionwise 100 mL of 2N methylamine-tetrahydrofuran solution (200 mmol) at room temperature. The reaction mixture is stirred for 1 hour and then extracted with AcOEt. The organic layer is washed with H2O and brine, dried over Na2SO4, and concentrated under reduced pressure to give 13.79 g of desired product, 2-amino-N-methyl-benzamide (92 mmol, 92%) as colorless solid.
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
methylamine tetrahydrofuran
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Isatoic anhydride (10 g, 61.3 mmol) was suspended in tetrahydrofuran (200 ml) and treated dropwise with methylamine in methanol (40%, 10 mL) with stirring. After stirring at room temperature for 16 hours, the solvent was distilled off under reduced pressure to afford the product 2-amino-N-methylbenzamide (9 g, yield 97.8%). 1H NMR (400 MHz, CDCl3) δ ppm 7.14-7.32 (m, 2H), 6.60-6.72 (m, 2H), 6.05 (br s, 1H), 2.97 (d, 3H, J=5.0 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Isatoic anhydride (10.0 g) was suspended in tetrahydrofuran (200 ml) and treated dropwise with 40% solution of methylamine in methanol (10.0 ml) with stirring. After stirring at room temperature for 16 hours, the solvent was distilled off under reduced pressure to give the title compound (10.3 g, about 100%). Melting point: 78.0 to 79.0° C. (recrystallized from ethyl acetate-n-hexane).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Amino-N-methylbenzamide in the synthesis of Balaglitazone?

A: this compound serves as a crucial building block in the synthesis of Balaglitazone. [] The synthesis begins with 1H-benzo[d]oxazine-2,4-dione reacting with methylamine to yield this compound. This compound then undergoes a series of reactions, including cyclization, etherification, Knoevenagel reaction, and catalytic hydrogenation, ultimately leading to the formation of Balaglitazone.

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